An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one
An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic organic compound belonging to the indazole class. Molecules of this structural family are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Indazole derivatives have been investigated for their potential as therapeutic agents, including roles as calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraines. This technical guide provides a summary of the available physicochemical properties of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, alongside relevant data for structurally similar compounds to provide a comparative context. Additionally, a plausible synthetic approach and a conceptual signaling pathway relevant to the broader class of indazole derivatives are presented.
Physicochemical Properties
Quantitative experimental data for 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one is not extensively available in public literature. The following table summarizes its basic calculated properties and provides experimental data for structurally related indazole compounds for comparative purposes.
| Property | 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one | 3-methyl-1H-indazole (Analogue) | 3-methyl-4,5,6,7-tetrahydro-1H-indazole (Analogue) |
| CAS Number | 63446-38-8[1] | 3176-62-3[2] | 1967-99-3[3] |
| Molecular Formula | C₈H₁₀N₂O | C₈H₈N₂[2] | C₈H₁₂N₂[3] |
| Molecular Weight | 150.18 g/mol | 132.16 g/mol [2] | 136.19 g/mol [3] |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| logP (Calculated) | Data not available | 2[2] | 1.59692[3] |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one is not readily found in the surveyed literature. However, a general synthetic route can be proposed based on established methods for the synthesis of related tetrahydro-indazol-4-ones. A common approach involves the cyclocondensation of a 2-acyl-cyclohexane-1,3-dione with a hydrazine derivative.
Proposed Synthetic Pathway:
A plausible synthesis for 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one would involve the reaction of 2-acetyl-1,3-cyclohexanedione with hydrazine hydrate.
Step 1: Synthesis of 2-acetyl-1,3-cyclohexanedione This intermediate can be synthesized from 1,3-cyclohexanedione and an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a catalyst.
Step 2: Cyclocondensation to form 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one 2-acetyl-1,3-cyclohexanedione is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated to facilitate the cyclization and dehydration, yielding the final product.
Analytical Characterization: The structure and purity of the synthesized 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one would be confirmed using standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and the connectivity of the atoms.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the C=O and N-H bonds.
Biological Context and Signaling Pathways
While specific biological activities and signaling pathway interactions for 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one are not documented, the broader indazole class has been extensively studied, particularly as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapy.[4][5] The following diagram illustrates a generalized workflow for identifying and characterizing such antagonists.
Caption: A generalized workflow for the discovery of CGRP receptor antagonists.
The following diagram illustrates the simplified mechanism of action for a CGRP receptor antagonist.
Caption: Mechanism of CGRP receptor antagonism by an indazole derivative.
References
- 1. 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one | 63446-38-8 [amp.chemicalbook.com]
- 2. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
